N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a benzodioxole ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with a piperidine derivative through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzodioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its multiple heteroatoms.
Material Science: Potential use in the development of novel polymers and materials with unique electronic properties.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Potential use in studying receptor-ligand interactions in cell signaling pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Diagnostics: Potential use in imaging and diagnostic applications due to its ability to bind to specific biological targets.
Industry:
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Cosmetics: Potential inclusion in formulations for its antioxidant properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their signaling pathways. For example, it may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site, thereby preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide: Similar structure with a different methyl group position.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide: Similar structure with a chlorine substituent.
Uniqueness: The unique combination of the benzodioxole, oxadiazole, and piperidine rings in N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide imparts distinct chemical properties, such as enhanced stability and specific binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-3-2-4-19(11-16)23-26-24(32-27-23)18-7-9-28(10-8-18)14-22(29)25-13-17-5-6-20-21(12-17)31-15-30-20/h2-6,11-12,18H,7-10,13-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGRAQLIIAENQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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